Progression-Free Survival (PFS) Benefit vs. Placebo in Extrapancreatic NETs (epNETs)
Surufatinib demonstrated a statistically significant and clinically meaningful improvement in investigator-assessed median PFS compared to placebo in the randomized, double-blind, Phase 3 SANET-ep trial. [1] The hazard ratio of 0.33 (95% CI 0.22-0.50; p<0.0001) indicates a 67% reduction in the risk of disease progression or death with surufatinib. [1]
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 9.2 months (95% CI 7.4–11.1) |
| Comparator Or Baseline | Placebo (median PFS: 3.8 months, 95% CI 3.7–5.7) |
| Quantified Difference | 5.4 months (Hazard Ratio = 0.33) |
| Conditions | Phase 3 (SANET-ep) trial in patients with progressive, advanced, well-differentiated extrapancreatic NETs (n=198). |
Why This Matters
This robust Phase 3 data provides a high level of evidence for efficacy in a specific patient population, a critical factor for clinical adoption and procurement decisions.
- [1] Xu J, et al. Surufatinib in advanced extrapancreatic neuroendocrine tumours (SANET-ep): a randomised, double-blind, placebo-controlled, phase 3 study. Lancet Oncol. 2020 Nov;21(11):1500-1512. View Source
